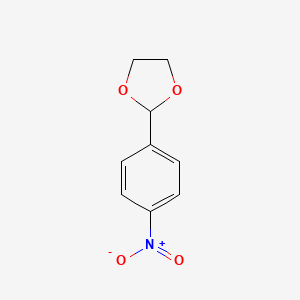

2-(4-Nitrophenyl)-1,3-dioxolane

Overview

Description

2-(4-Nitrophenyl)-1,3-dioxolane (NPDox) is an organic compound belonging to the class of dioxolanes. It is a colorless and crystalline solid that is soluble in polar organic solvents. NPDox is used in a variety of research applications including organic synthesis, biochemistry, and drug development. The compound is also used as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis and Molecular Structure Studies

2-(4-Nitrophenyl)-1,3-dioxolane has been utilized in the synthesis of 2-nitrobenzaldehyde. This process involves the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane, followed by hydrolysis using an acidic heterogeneous catalyst. This method is notable for its safety and reduced environmental hazards compared to traditional synthesis routes. The molecular structures of the nitro derivatives were confirmed by NMR spectroscopy, revealing a non-coplanar conformer for the 2-nitro derivatives, where the nitro group is twisted relative to the phenyl ring (Sainz-Díaz, 2010).

Polymer Chemistry Applications

The compound has been used in the efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene acetal for radical ring-opening polymerization. MPDL is employed as a controlling comonomer in the nitroxide-mediated polymerization of methyl methacrylate to produce well-defined, degradable polymethacrylate copolymers. The insertion of MPDL into the polymer backbone allows for tunable hydrolytic degradation and moderate effects on the glass transition temperature (Tran et al., 2016).

Enhancement in Liquid Crystal Technology

1,3-dioxolane-terminated liquid crystals have shown enhanced positive dielectric anisotropy and birefringence when 1,3-dioxolane is introduced as a terminal group. These improvements in the liquid crystals' properties are significant for applications like lower threshold voltage and wider nematic range in display technologies (Chen et al., 2015).

Development of New Pharmaceuticals

The interaction of 1,3-dioxolane with various amines has led to the synthesis of novel pharmaceutical compounds, such as disubstituted 3,4-dihydroquinazolines, diarylmethane, and methylenediamine derivatives. These compounds have been investigated for their antimicrobialproperties, with some showing significant microbiological activity against strains like Staphylococcus aureus (Yunnikova et al., 2019).

Artificial Enzyme-Cofactor Complexes for Selective Hydrolysis

This compound has been bound by an artificial enzyme to position an acidic group near its acetal oxygen. This complex has been used to tune the hydrolytic activity of the artificial enzyme-cofactor complex, enabling the selective hydrolysis of less reactive acetals over more reactive ones (Bose et al., 2021).

Synthesis of Spirocyclic Nitronates

Research has demonstrated the synthesis of spirocyclic nitronates through a SnCl4-promoted cycloaddition of β-nitrostyrenes to 4-methylidene-1,3-dioxolane. This approach provides a stereoselective synthesis route for these compounds (Mikhaylov et al., 2015).

Anti-inflammatory Pharmaceuticals

The compound has been investigated in the context of aspirin hybrids with nitric oxide and hydrogen sulfide-releasing moieties. These hybrids, designated as NOSH compounds, have shown significant potential as a new class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).

DNA-Binding Studies

Nitrosubstituted acyl thioureas, including this compound derivatives, have been synthesized and their DNA interaction studies have been conducted. These compounds have shown potential anti-cancer properties, as evidenced by their ability to interact with DNA (Tahir et al., 2015).

Corrosion Inhibitor

Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of this compound, has been studied as an effective corrosion inhibitor for copper alloy in chloride solutions. Its high inhibition performance is attributed to forming protective inhibiting deposits that mitigate corrosion (Nam et al.,2016)

properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXYVXYKLYQCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295800 | |

| Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2403-53-4 | |

| Record name | 2403-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-(4-Nitrophenyl)-1,3-dioxolane influence its use in artificial enzyme research?

A: this compound serves as a model substrate in artificial enzyme research, particularly in studies exploring the hydrolysis of acetals []. The structure of this compound, containing the acetal functional group, allows researchers to investigate and mimic the catalytic activity of natural enzymes in breaking down acetal bonds.

Q2: What key finding arose from the study using this compound with artificial enzyme-cofactor complexes?

A: Research using this compound demonstrated that the activity of artificial enzyme-cofactor complexes in hydrolyzing this compound could be fine-tuned []. Factors such as the active site's size, the cofactor's acidity, and hydrophobicity played a crucial role in modulating the complex's catalytic efficiency. This control over activity is a significant step towards developing artificial enzymes with tailored catalytic properties.

Q3: Beyond its use in artificial enzymes, what structural information is available about this compound?

A: Crystallographic analysis of a derivative of this compound, specifically (4R,5R)-Diethyl this compound-4,5-dicarboxylate, revealed that the nitro group and the aromatic ring are nearly coplanar []. Additionally, the five-membered dioxolane ring adopts a twist conformation. This structural data provides insights into the molecule's conformation and potential interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)